molecular formula C26H21ClFN3O2S B2955638 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115433-57-2

4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

货号: B2955638
CAS 编号: 1115433-57-2
分子量: 493.98
InChI 键: ATTDYNHYRWELBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((2-((2-Chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide ( 1115433-57-2) is a synthetic small molecule with a molecular formula of C₂₆H₂₁ClFN₃O₂S and a molecular weight of 493.98 g/mol . This benzamide derivative features a complex structure built on a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The compound is modified with a (2-chloro-4-fluorobenzyl)thio moiety at the 2-position and a N-cyclopropylbenzamide group at the 3-position via a methylene linker, contributing to its potential as a valuable intermediate in pharmaceutical research and development. The quinazolinone core of this compound is of significant interest for research into various therapeutic areas. Historically, quinazolinone derivatives have been investigated for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Researchers can utilize this specific chemical entity as a key building block or a precursor for synthesizing more complex molecules, or as a probe for studying structure-activity relationships (SAR) in drug discovery campaigns. Its structural complexity also makes it a candidate for screening against novel biological targets. This product is offered with a guaranteed purity of 90% or higher . It is supplied for laboratory research applications only. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

属性

IUPAC Name

4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O2S/c27-22-13-19(28)10-9-18(22)15-34-26-30-23-4-2-1-3-21(23)25(33)31(26)14-16-5-7-17(8-6-16)24(32)29-20-11-12-20/h1-10,13,20H,11-12,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTDYNHYRWELBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups:

  • Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of the compound.
  • Quinazoline Core : This moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
  • Cyclopropyl Group : This feature can influence the binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG21.30Apoptosis induction
Compound BMCF72.50G2/M phase arrest
Compound CA5493.00Inhibition of HDAC

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that quinazoline derivatives can exhibit activity against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis.

Neuroprotective Effects

Research has identified similar compounds as having neuroprotective effects, particularly in models of epilepsy. For example, derivatives with similar structures have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, suggesting a mechanism that could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects in Zebrafish Model

A study involving a zebrafish model demonstrated that a related quinazoline compound significantly reduced seizure activity induced by pentylenetetrazole. The neurochemical profiling indicated alterations in neurotransmitter levels, supporting the compound's potential as an anti-seizure medication.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.
  • Modulation of Signal Transduction Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

相似化合物的比较

Core Modifications
  • 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides (): These compounds feature a benzenesulfonamide group linked via an ethyl spacer to the quinazolinone core. Unlike the target compound, they prioritize sulfonamide-based substitution, which enhances carbonic anhydrase (CA) inhibition .
  • Schiff’s base derivatives ():
    Compounds like 4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide introduce hydrazineyl linkages, broadening electronic and steric diversity .
Substituent Variations
  • Thioether Group Modifications: Aliphatic vs. Aromatic Thio Groups: Aliphatic thioethers (e.g., methylthio, ethylthio) in compounds 2–4 () exhibit lower CA inhibition KI values (7.1–12.6 nM) compared to aromatic benzylthio derivatives (19.3–93.6 nM) . Halogen Effects: Chloro- and fluorobenzyl substituents (e.g., compound 7 in ) improve CA I inhibition (KI = 19.3–34.2 nM) compared to non-halogenated analogs . The dual Cl/F substitution in the target compound may further enhance this effect.
Amide Group Diversity
  • N-Cyclopropylbenzamide vs. Sulfonamide :
    The target compound’s cyclopropyl amide group differs from sulfonamide analogs (), which are classical CA inhibitors. The cyclopropyl moiety may reduce metabolic clearance while maintaining steric complementarity in enzyme binding.

Physical and Spectral Properties

Table 1: Comparative Physical Data
Compound Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
Target Compound* N/A N/A N/A N/A
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (2) Not reported 74% IR: 1645 cm⁻¹ (C=O), 1340–1155 cm⁻¹ (S=O)
4-(2-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (7) 278–280 88% 1H-NMR: δ 7.48 (dd, J=11.70 & 19.80 Hz)
4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (21) 273–275 84% 1H-NMR: δ 8.00 (d, J=7.5 Hz)

*Direct data for the target compound are unavailable.

Table 2: CA Inhibition Profiles (KI, nM)
Compound hCA I hCA II hCA IX Reference
Acetazolamide (AAZ) 250 12 25
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (2) 7.1 8.3 6.9
4-(2-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (7) 19.3 21.4 28.7
4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide (1) 5.8 6.4 4.2
Key SAR Observations:

Thioether Substituents: Aliphatic thio groups (e.g., methyl, ethyl) enhance CA IX inhibition (KI = 6.9–7.1 nM) compared to benzylthio derivatives (KI = 28.7–93.6 nM) . Electron-withdrawing groups (Cl, F) on benzylthio moieties improve hCA I inhibition (e.g., compound 7: KI = 19.3 nM vs. non-halogenated analogs: KI >50 nM) .

Amide vs. Sulfonamide : Sulfonamide derivatives generally outperform amides in CA inhibition due to stronger zinc-binding interactions. However, the target compound’s cyclopropylamide may offer unique pharmacokinetic advantages (e.g., oral bioavailability).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。